4-(3,4-Dihydroxyphenyl)-5-(beta-D-galactopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one
Description
4-(3,4-Dihydroxyphenyl)-5-(beta-D-galactopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one (CAS: 112078-67-8) is a benzopyranone derivative featuring a 3,4-dihydroxyphenyl group at position 4, a beta-D-galactopyranosyloxy moiety at position 5, and a methoxy group at position 7 (Figure 1). Its molecular formula is C₂₂H₂₂O₁₁, with a molecular weight of 462.404 g/mol . This compound is primarily used in research settings, with applications in studying glycoside interactions and flavonoid-based biological pathways .
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C22H22O11/c1-30-10-5-14-18(11(7-17(26)31-14)9-2-3-12(24)13(25)4-9)15(6-10)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-7,16,19-25,27-29H,8H2,1H3/t16-,19+,20+,21-,22-/m1/s1 |
InChI Key |
JZBHUVGJBWDUSA-WIXLDOGYSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analysis.
Critical Differences and Implications
Sugar Moieties: The target compound’s β-D-galactopyranosyloxy group at position 5 distinguishes it from glucosylated analogs (e.g., compound 140 in ), which have β-D-glucopyranosyloxy. Galactose’s axial C4 hydroxyl alters solubility and enzyme recognition compared to glucose’s equatorial configuration . Compounds lacking glycosylation (e.g., ) exhibit lower molecular weights (<300 g/mol) and reduced water solubility, limiting their bioavailability.
Substituent Positions :
- The 3,4-dihydroxyphenyl group at position 4 in the target compound contrasts with the 4-methoxyphenyl group in , which lacks catechol-related redox activity.
- Methoxy groups at positions 3, 6, or 7 (e.g., ) increase steric hindrance and may reduce interaction with cellular receptors compared to hydroxyl groups.
Biological and Safety Profiles: Glycosylation generally reduces acute toxicity compared to non-glycosylated analogs. The catechol group in the target compound may enhance antioxidant capacity, analogous to flavonoids like quercetin, though specific activity data are pending further research .
Research Findings and Functional Insights
- Solubility and Bioavailability: The galactose moiety in the target compound improves aqueous solubility (>10 mg/mL in polar solvents) compared to non-glycosylated analogs (<1 mg/mL) .
- Receptor Interactions : The 3,4-dihydroxyphenyl group may bind to antioxidant response element (ARE) pathways, similar to other catechol-containing phytochemicals .
Q & A
Basic Question: How can the chemical structure of this compound be confirmed experimentally?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the positions of the dihydroxyphenyl, galactopyranosyloxy, and methoxy groups. Compare chemical shifts with structurally similar benzopyran derivatives (e.g., daidzein or genistein) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₂₂H₂₂O₁₂) by matching the exact mass .
- X-ray Crystallography: If crystalline, this provides definitive proof of stereochemistry and bond angles .
Basic Question: What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
Refer to its GHS classifications (if available for the exact compound) and analogous benzopyran derivatives:
- Hazard Mitigation: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Ensure fume hoods for dust control, as related compounds show acute toxicity (oral, dermal) and respiratory irritation .
- First Aid: For accidental exposure, follow protocols for similar flavonoids: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical evaluation .
Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Experimental Validation:
- Computational Modeling: Predict logP and pKa using software like ACD/Labs or ChemAxon to cross-validate experimental data .
Advanced Question: What experimental design principles apply to studying its environmental fate and biodegradation?
Methodological Answer:
Adopt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):
- Abiotic Studies: Assess hydrolysis/photolysis rates under controlled UV light and pH conditions. Use LC-MS to track degradation products .
- Biotic Studies: Employ microbial consortia from soil/water samples to evaluate biodegradation kinetics. Monitor metabolites via high-resolution mass spectrometry .
- Ecotoxicology: Use model organisms (e.g., Daphnia magna) to determine LC₅₀ values and bioaccumulation potential .
Basic Question: What are the optimal conditions for synthesizing this compound?
Methodological Answer:
Based on benzopyran synthesis literature:
- Glycosylation Step: Use Koenigs-Knorr reaction conditions (e.g., Ag₂CO₃ catalyst) to attach β-D-galactose to the benzopyran core. Confirm regioselectivity via TLC and NMR .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound .
Advanced Question: How can researchers address challenges in quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference. Validate recovery rates using spiked samples .
- Analytical Methods:
Advanced Question: What strategies are effective for analyzing its interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases, estrogen receptors) .
- Biophysical Assays:
Basic Question: How should stability studies be designed for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Test stability at -20°C (lyophilized vs. solution), 4°C, and room temperature. Use amber vials to prevent photodegradation .
- Monitoring: Analyze purity via HPLC every 3–6 months. Track decomposition products (e.g., aglycone formation due to glycosidic bond hydrolysis) .
Advanced Question: How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be reconciled?
Methodological Answer:
- Dose-Response Studies: Evaluate redox behavior across concentrations (1–100 µM) using DPPH/ABTS assays and compare with cellular ROS assays .
- Mechanistic Probes: Use ESR spectroscopy to detect free radical scavenging or generation in situ .
Basic Question: What spectroscopic methods are suitable for quantifying this compound in plant extracts?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
